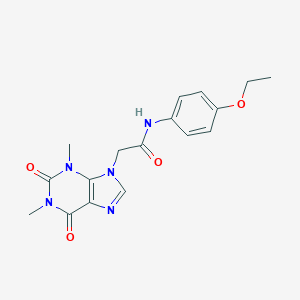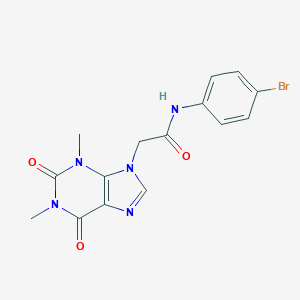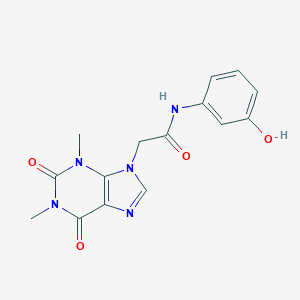![molecular formula C24H33N3O4 B315831 N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE](/img/structure/B315831.png)
N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a morpholin-4-ylanilino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butyl group: The tert-butyl group is introduced through a reaction involving tert-butyl chloride and an appropriate base.
Methoxylation: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Formation of the morpholin-4-ylanilino moiety: This step involves the reaction of aniline with morpholine in the presence of a coupling agent.
Final coupling: The intermediate compounds are then coupled together using a suitable coupling reagent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and morpholin-4-ylanilino moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide
- N-tert-butyl-2-[2-methoxy-4-[(methylamino)methyl]phenoxy]acetamide
Uniqueness
N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H33N3O4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
N-tert-butyl-2-[2-methoxy-4-[(4-morpholin-4-ylanilino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H33N3O4/c1-24(2,3)26-23(28)17-31-21-10-5-18(15-22(21)29-4)16-25-19-6-8-20(9-7-19)27-11-13-30-14-12-27/h5-10,15,25H,11-14,16-17H2,1-4H3,(H,26,28) |
Clave InChI |
XATCXJJEKQBDNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)N3CCOCC3)OC |
SMILES canónico |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)N3CCOCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B315748.png)
![2-bromo-N-(2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B315751.png)
![2-bromo-N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B315752.png)
![2-bromo-N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B315754.png)
![2-(1-naphthyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B315755.png)
![Ethyl 4-[2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetyl]piperazine-1-carboxylate](/img/structure/B315758.png)



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B315764.png)

![2-(1-naphthyl)-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]acetamide](/img/structure/B315769.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide](/img/structure/B315774.png)
